References:[1] Atropisomerism in the 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine Nucleus: Effects of Central Chirality at C3 on the N-Mesylation Reaction[2] Nuclear magnetic resonance spectra of psychotherapeutic agents. III.. Stereochemistry of 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones†‡[3] Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione[4] Benzodiazepines. X. Oxidation of tetrahydro-1,4-benzo-diazepine derivatives.[5] Nonpeptide arginine vasopressin antagonists for both V1A and V2 receptors: synthesis and pharmacological properties of 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide derivatives.[6] Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine[7] Isocyanide-Based Five-Component Synthesis of 2-Aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides (=α-Aryl-2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepine-3-acetamides)[8] B(C6F5)3‐Catalyzed One‐Pot Tandem Diastereoselective Synthesis of cis‐2,3‐Disubstituted 1,2,3,4‐Tetrahydroquinoxalines and cis‐2,4‐Disubstituted 2,3,4,5‐tetrahydro‐1H‐1,5‐benzodiazepines[9] Synthesis and Reactions of 11-Substituted 3,3-Dimethyl-2,3,4,5-tetrahydro-1H-dibenzo [b, e] [, ] diazepin-1-ones[10] A PRACTICAL SYNTHESIS OF 4-ACETYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE[11] A 13C-NMR assignment study of a series of 2,3,4,5-tetrahydro-1-methyl-1H-1,5-benzodiazepine-2,4-diones[12] Orally active, nonpeptide vasopressin V2 receptor antagonists: a novel series of 1-[4-(benzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepines and related compounds.[13] 2,2,4-Trimethyl-5-(4-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine[14] 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde[15] Oxalylation of N‐Phenylanthranilic‐O‐alkylhydroxamates to 4‐Alkoxy‐2,3,4,5‐tetrahydro‐1H‐1,4‐benzodiazepine‐2,3,5‐triones.[16] Synthesis and Reactions of 11-Substituted 3,3-Dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones.[17] New 2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine derivatives, preparation thereof, intermediates, use thereof as medicines and compositions containing the medicines[18] Isocyanide-Based Five-Component Synthesis of 2-Aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl) acetamides (= α-Aryl-2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepine-3-acetam ides).[19] 2,4,4‐Trimethyl‐N‐phenyl‐2,3,4,5‐tetrahydro‐1H‐1,5‐benzodiazepine‐1‐carboxamide[20] 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine[21] Lipase catalysed resolution of the Lotrafiban intermediate 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester in ionic liquids: comparison to the industrial t-butanol process[22] Nouveaux dérivés de la 2,4-dioxo 2,3,4,5-tétrahydro 1H-1,5-benzodiazépine, leur procédé et les intermédiaires de préparation, leur application comme médicaments et les compositions les renfermant[23] Acides 2,3,4,5-tetrahydro-1h-[1,4]benzodiazepine-3-hydroxamiques utilises comme inhibiteurs des metalloproteinases matricielles[24] Ethyl {4-[(1,5-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1,2,3-triazol-1-yl}acetate[25] (4Z)-1-Dodecyl-4-(2-oxopropylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one[26] Complexes of nickel(II) and copper(II) with some 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines[27] 4-[(1,5-Dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1-n-octyl-1H-1,2,3-triazole[28] 1-(12-Azido-n-dodecyl)-4-[(1,5-dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1H-1,2,3-triazole[29] Oxalylierung von N-Phenylanthranilo-O-alkylhydroxamsäuren zu 4-Alkoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2,3,5-trionen[30] Cyclisierung von N′,N′-disubstituierten Anthranilsäurehydraziden mit 1,1′-Oxalyldiimidazol zu 4-Amino-2,3,4,5-tetrahydro-1H-1,4-benzodiaz- epin-2,3,5-trionen / Cyclization of N’,N’-Disubstituted Anthranilic Hydrazides with 1,1’-Oxalyldiimidazole to 4-Amino-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2,3[31] A New and Convergent Synthesis of (2S)-7-(4,4‘-Bipiperidinylcarbonyl)-2,3,4,5- tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic Acid Using a Palladium-Catalysed Aminocarbonylation Reaction[32] Novel multicomponent one-pot synthesis of tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives.[33] Synthesis of new derivatives of 4-methyl-5-ethoxalyl-1H-2,3,4,5- tetrahydro-1,5-benzodiazepin-2-one and their psychotropic and anti-proliferative activities.[34] Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines[35] Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents[36] Synthesis and antimicrobial evaluation of some novel 1,5 benzodiazepine derivatives derived from pyrrolyl chalcones[37] 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1,5-dimethyl-1,5-benzodiazepine-2,4-dione[38] The influence of 1,5-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives on the growth and productivity of narrow-leafed lupin (Lupinus angustifolius L.)[39] Tetrahydro‐1,5‐benzoxazepines and tetrahydro‐1H‐1,5‐benzodiazepines by a tandem reduction‐reductive amination reaction[40] Synthesis and Antitumour Activity of a Series of Cyclic Amidines of 2,3-Dihydro-1H-1,5-benzodiazepines[41] Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines.
1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound with the molecular formula and a molecular weight of 190.24 g/mol. This compound belongs to the class of benzodiazepines, which are known for their psychoactive properties. It is primarily studied for its potential biological activities and serves as an important building block in the synthesis of more complex benzodiazepine derivatives. The compound is also being investigated for its therapeutic effects in treating neurological disorders and other medical applications .
1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be classified as follows:
The synthesis of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves cyclization reactions of appropriate precursors. One effective method includes the use of sodium hydride as a base and dimethylformamide as a solvent under elevated temperatures. The reaction generally proceeds through the formation of ketimine intermediates that react with aldehydes in the presence of Keggin-type heteropolyacids (HPAs), yielding high yields within shorter reaction times .
Key steps in the synthesis may include:
The molecular structure of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine features a bicyclic system consisting of a benzene ring fused to a diazepine ring. The structure can be represented as follows:
Key structural data includes:
1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions:
These reactions allow for further functionalization and modification of the compound for various applications .
The mechanism of action for 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors:
The compound's ability to influence neurotransmitter activity makes it a candidate for treating anxiety disorders and other neurological conditions .
Key chemical properties include:
The compound is considered hazardous; it is harmful if swallowed and may cause serious eye damage. Research indicates potential reproductive toxicity .
1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several significant applications:
Additionally, it finds applications in developing new materials and as an intermediate in synthesizing other industrial chemicals .
This compound's versatility highlights its importance in both academic research and potential clinical applications.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0